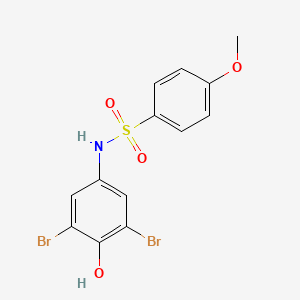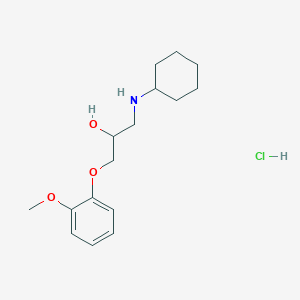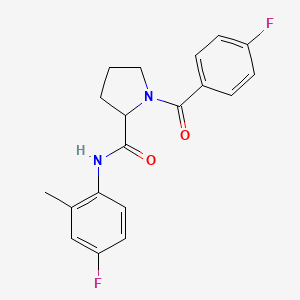![molecular formula C22H30N4O2 B6011745 (1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone](/img/structure/B6011745.png)
(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines a cyclohexyltriazole moiety with a piperidine ring substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyltriazole Moiety: This step involves the cyclization of a suitable precursor, such as a cyclohexyl azide, with an alkyne to form the triazole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Methylphenoxy Group: The final step involves the attachment of the methylphenoxy group to the piperidine ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or phenoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Benzylamine: A simple amine used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone is unique due to its combination of a cyclohexyltriazole moiety with a piperidine ring and a methylphenoxy group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-7-5-11-20(13-17)28-16-18-8-6-12-25(14-18)22(27)21-15-26(24-23-21)19-9-3-2-4-10-19/h5,7,11,13,15,18-19H,2-4,6,8-10,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDHYBBJDPGBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CN(N=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B6011662.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)
![N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6011714.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide](/img/structure/B6011727.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)

![[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol](/img/structure/B6011774.png)
![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B6011777.png)
